(1R,2R)-2-(Cycloheptylamino)cyclobutan-1-ol
Description
Trans-2-(Cycloheptylamino)cyclobutan-1-ol: is a chemical compound with the molecular formula C11H21NO It features a cyclobutane ring substituted with a cycloheptylamino group and a hydroxyl group in a trans configuration
Properties
IUPAC Name |
(1R,2R)-2-(cycloheptylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c13-11-8-7-10(11)12-9-5-3-1-2-4-6-9/h9-13H,1-8H2/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSPUXPAGQWVAK-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CC1)N[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Cycloheptylamino)cyclobutan-1-ol typically involves the formation of the cyclobutane ring followed by the introduction of the cycloheptylamino and hydroxyl groups. One common method involves the cycloaddition reaction to form the cyclobutane ring, followed by substitution reactions to introduce the desired functional groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition and substitution reactions, utilizing continuous flow reactors to enhance efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Trans-2-(Cycloheptylamino)cyclobutan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the cycloheptylamino group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield cyclobutanone derivatives, while substitution reactions can produce a variety of functionalized cyclobutane compounds.
Scientific Research Applications
Trans-2-(Cycloheptylamino)cyclobutan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(Cycloheptylamino)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity
Comparison with Similar Compounds
Similar Compounds
2-(Cycloheptylamino)cyclobutan-1-ol: A similar compound with a different stereochemistry.
Cyclobutanol: A simpler compound with a cyclobutane ring and a hydroxyl group.
Cycloheptylamine: A compound with a cycloheptyl group attached to an amino group.
Uniqueness
Trans-2-(Cycloheptylamino)cyclobutan-1-ol is unique due to its specific trans configuration, which imparts distinct chemical and physical properties. This configuration can influence its reactivity, binding interactions, and overall stability, making it a valuable compound for various research applications.
Biological Activity
(1R,2R)-2-(Cycloheptylamino)cyclobutan-1-ol is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a cyclobutane ring substituted with a cycloheptylamine group. Its stereochemistry is defined as (1R,2R), which may influence its interaction with biological targets.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Receptor Modulation : The compound may act as a modulator of specific receptors involved in cellular signaling pathways. For instance, it has been suggested to interact with receptors related to the immune response and cancer pathways.
- Enzymatic Inhibition : Preliminary studies indicate that it may inhibit certain enzymes linked to tumor growth and inflammation, thereby exerting anti-cancer and anti-inflammatory effects.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Anti-Cancer Efficacy :
- Inflammatory Response :
- Neuroprotection :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
